Hydrogen-Bond Donor Enrichment: 3-Hydroxy Substituent Introduces an H-Bond Donor Absent in Dehydroxy Analogs
N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide contains a phenolic hydroxyl group that contributes two hydrogen-bond donor (HBD) sites, whereas the closest commercially relevant comparator N-[cyano(2-methoxyphenyl)methyl]-N-phenylbenzamide (CAS 72867-42-6) has zero HBD sites (the amide nitrogen is tertiary and there is no hydroxyl) [1]. In drug design, HBD count is a critical determinant of blood-brain barrier permeability and membrane transport; increasing HBD from 0 to 2 substantially alters oral bioavailability potential [2]. This differential property predetermines divergent in vivo pharmacokinetic behavior and cannot be compensated for by simple bioisosteric replacement at other positions.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 HBD (phenolic OH + amide NH) |
| Comparator Or Baseline | 0 HBD for N-[cyano(2-methoxyphenyl)methyl]-N-phenylbenzamide (CAS 72867-42-6) |
| Quantified Difference | +2 HBD (target vs. comparator) |
| Conditions | Computed property; PubChem release 2019.06.18 and Cactvs 3.4.6.11. |
Why This Matters
Selection of the target compound over HBD-deficient analogs is essential for programs where hydrogen-bond donor capacity directly influences target engagement or ADME profile.
- [1] PubChem CID 86789876. Computed Descriptors: Hydrogen Bond Donor Count = 2. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
